molecular formula C6H7NO4S2 B183725 2-(Thiophene-2-sulfonamido)acetic acid CAS No. 82068-09-5

2-(Thiophene-2-sulfonamido)acetic acid

Cat. No.: B183725
CAS No.: 82068-09-5
M. Wt: 221.3 g/mol
InChI Key: UFLYUBNAUREKFD-UHFFFAOYSA-N
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Description

2-(Thiophene-2-sulfonamido)acetic acid is an organosulfur compound with the molecular formula C6H8NO4S2. It is characterized by the presence of a thiophene ring, a sulfonamide group, and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of thiophene-2-sulfonyl chloride with glycine under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation reactions using thiophene and chlorosulfonic acid, followed by subsequent reactions to introduce the acetic acid moiety. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophene-2-sulfonamido)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Thiophene-2-sulfonamido)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophene-2-sulfonamido)acetic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with biological pathways .

Comparison with Similar Compounds

Uniqueness: 2-(Thiophene-2-sulfonamido)acetic acid is unique due to the combination of the thiophene ring, sulfonamide group, and acetic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(thiophen-2-ylsulfonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S2/c8-5(9)4-7-13(10,11)6-2-1-3-12-6/h1-3,7H,4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLYUBNAUREKFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390058
Record name 2-(thiophene-2-sulfonamido)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82068-09-5
Record name 2-(thiophene-2-sulfonamido)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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